7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

Catalog No.
S12560522
CAS No.
M.F
C10H5ClINO3
M. Wt
349.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic ac...

Product Name

7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid

IUPAC Name

7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H5ClINO3

Molecular Weight

349.51 g/mol

InChI

InChI=1S/C10H5ClINO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

ROYMKRSAEHORTH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)NC=C(C2=O)C(=O)O

7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes chlorine and iodine atoms. Its molecular formula is C10H6ClINO3, with a molecular weight of approximately 223.61 g/mol. The compound has a melting point of 250°C, where it decomposes rather than melting, indicating its thermal instability under certain conditions .

This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics.

  • Oxidation and Reduction: The compound can participate in redox reactions, allowing for the interconversion between different oxidation states.
  • Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups, which can modify the compound’s biological activity.
  • Common Reagents and Conditions: Specific reagents such as iodine or oxidants may be employed depending on the desired reaction outcome. The products formed will vary based on the nature of the reaction and the conditions applied.

Research indicates that 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid and its derivatives may exhibit significant biological activities, particularly:

  • Antibacterial Properties: The compound has shown potential as an antibacterial agent, making it relevant in the development of new antibiotics.
  • Antiviral Activity: Some studies suggest it may also have antiviral properties, although further research is necessary to elucidate these effects fully .

The synthesis of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid typically involves several steps:

  • Starting Material: Ethyl 2,4-dichloro-5-fluorobenzoylacetate serves as a common precursor.
  • Transformation Steps: Various chemical transformations are applied to introduce the chlorine and iodine substituents while forming the quinoline structure.
  • Final Product Isolation: The final product is purified through standard techniques such as recrystallization or chromatography .

7-Chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid finds applications across multiple fields:

  • Medicinal Chemistry: It acts as an intermediate in synthesizing fluoroquinolone antibiotics, which are widely used in treating bacterial infections.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Industrial Uses: Its relevance extends to pharmaceutical manufacturing and potentially agrochemical applications due to its biological activity .

The interaction studies of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid focus on its binding affinities with various biological targets. Understanding these interactions is crucial for elucidating its mechanisms of action and optimizing its therapeutic potential. Ongoing research aims to detail how this compound interacts at the molecular level with enzymes or receptors involved in bacterial infections or viral replication .

Several compounds share structural similarities with 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Hydroxyquinoline-3-carboxylic acidLacks halogen substituentsSimpler structure; less potent antibacterial activity
7-Chloroquinoline-3-carboxylic acidContains only chlorineNo iodine; different biological profile
6-Iodoquinoline-3-carboxylic acidContains iodine but no chlorineAltered reactivity due to missing chlorine

These compounds highlight the uniqueness of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid due to its specific halogen combinations, which influence its chemical behavior and biological activity significantly .

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

348.90027 g/mol

Monoisotopic Mass

348.90027 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types